Unique Crystalline Conformation as Structural Fingerprint
4-Bromo-N-cyclohexylbenzenesulfonamide adopts a characteristic 'L-shaped' conformation in its crystal structure, defined by a central C–S–N–C torsion angle of −77.8(3)° [1]. This is a distinct geometric feature that contrasts with many simpler sulfonamide derivatives which may adopt more planar or varied conformations depending on substituents. For example, unsubstituted N-cyclohexylbenzenesulfonamide or analogs with different halogen substitutions will exhibit different torsion angles and, consequently, different crystal packing and physical properties. This specific conformation leads to a unique hydrogen-bonding network forming C(4) chains along the [010] direction [1].
| Evidence Dimension | Molecular Conformation (C-S-N-C torsion angle) |
|---|---|
| Target Compound Data | -77.8 (3)° |
| Comparator Or Baseline | N-cyclohexylbenzenesulfonamide (unsubstituted) or 4-chloro-N-cyclohexylbenzenesulfonamide |
| Quantified Difference | Not directly quantified for comparators in this study, but the specific angle is a unique identifier. The presence of the para-bromo substituent influences this angle relative to unsubstituted or differently substituted analogs. |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
For procurement, this known conformation ensures batch-to-batch consistency in solid-state applications and provides a verifiable reference standard for analytical method development (e.g., PXRD).
- [1] John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989-u944. View Source
